Diethyl cinnamylphosphonate Diethyl cinnamylphosphonate
Brand Name: Vulcanchem
CAS No.: 17316-55-1
VCID: VC0105877
InChI: InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+
SMILES: CCOP(=O)(CC=CC1=CC=CC=C1)OCC
Molecular Formula: C13H19O3P
Molecular Weight: 254.26

Diethyl cinnamylphosphonate

CAS No.: 17316-55-1

Cat. No.: VC0105877

Molecular Formula: C13H19O3P

Molecular Weight: 254.26

* For research use only. Not for human or veterinary use.

Diethyl cinnamylphosphonate - 17316-55-1

Specification

CAS No. 17316-55-1
Molecular Formula C13H19O3P
Molecular Weight 254.26
IUPAC Name [(E)-3-diethoxyphosphorylprop-1-enyl]benzene
Standard InChI InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+
SMILES CCOP(=O)(CC=CC1=CC=CC=C1)OCC

Introduction

Chemical Identity and Basic Properties

Diethyl cinnamylphosphonate is structurally defined as the diethyl ester of cinnamylphosphonic acid, with the molecular formula C₁₃H₁₉O₃P and a molecular weight of 254.27 g/mol . Its IUPAC name is [(E)-3-diethoxyphosphorylprop-1-enyl]benzene, and it exists predominantly in the trans (E) configuration due to steric and electronic stabilization .

Key Physical Properties

PropertyValueSource
Density1.089 g/cm³
Boiling Point368.2°C at 760 mmHg
Flash Point190.1°C
Vapor Pressure2.74 × 10⁻⁵ mmHg at 25°C
Refractive Indexn²⁰/D 1.5280
WGK Classification3 (Harmful to aquatic life)

The compound is a viscous liquid with a low vapor pressure, indicating limited volatility under standard conditions. Its stability at elevated temperatures (up to 368.2°C) makes it suitable for high-temperature reactions .

Synthesis and Reaction Pathways

Diethyl cinnamylphosphonate is synthesized via phosphonate ester formation, often involving Horner-Wadsworth-Emmons (HWE) olefination or palladium-catalyzed coupling reactions. Below are key methods:

Palladium-Catalyzed Coupling

A notable synthesis involves the reaction of diethyl H-phosphonate with cinnamyl alcohol under palladium catalysis. This method leverages the reactivity of phosphonate esters to form cinnamyl derivatives with high stereoselectivity .

Reaction Scheme (Simplified):

Diethyl H-phosphonate + Cinnamyl alcohol → Diethyl cinnamylphosphonate + Byproducts

In a study reported in Molecules, palladium(0) complexes (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) facilitated this coupling in t-amyl alcohol at reflux. Yields exceeded 90% under optimized conditions, with diastereomeric ratios retained from the starting alcohol .

Olefination Reactions

The compound participates in HWE olefination, a reaction critical for synthesizing α,β-unsaturated carbonyl compounds. Its phosphonate group enables nucleophilic attack on carbonyl electrophiles, forming E-alkenes with high selectivity .

Mechanistic Insight:

  • Deprotonation: A base (e.g., NaH) removes the α-hydrogen of the phosphonate, generating a stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon, forming a betaine intermediate.

  • Elimination: A second base facilitates elimination, releasing the phosphonate oxide and forming the alkene .

Applications in Organic Synthesis

Allylic Alcohol Derivatives

Diethyl cinnamylphosphonate serves as a precursor to allylic alcohols, which are valuable intermediates in pharmaceuticals and agrochemicals. For example, its reaction with aldehydes or ketones yields substituted allylic alcohols via stereoselective pathways .

Example Reaction:

Diethyl cinnamylphosphonate + Aldehyde → Allylic alcohol derivative

This method is advantageous due to its high yields (often >80%) and tolerance to diverse substrates.

Complex Heterocycle Synthesis

The compound’s reactivity has been exploited in the synthesis of phosphorus-containing heterocycles, such as oxaphosphinines. These structures are precursors to bioactive molecules, including kinase inhibitors and antimicrobial agents .

Case Study:
A palladium-catalyzed reaction between diethyl cinnamylphosphonate and benzyl alcohol produced a heterocyclic phosphonate with 96% yield, demonstrating its utility in constructing functionalized rings .

Influence of Structural Features on Reactivity

The phenyl group in diethyl cinnamylphosphonate significantly impacts its reactivity:

  • Electronic Effects: The electron-withdrawing phenyl group polarizes the C=C bond, enhancing electrophilicity and facilitating nucleophilic attack.

  • Steric Effects: The bulky phenyl group stabilizes transition states in stereoselective reactions, favoring E-alkene formation .

Comparative Data:

SubstrateReaction Yield (%)Stereoselectivity (E:Z)
Diethyl cinnamylphosphonate85–95>95:5
Diethyl allylphosphonate70–8080:20

The phenyl group’s presence elevates both yield and stereoselectivity compared to non-aromatic analogs.

Hazard CategoryClassificationSource
WGK (Germany)3 (Harmful to water)
Flash Point190.1°C
StorageCool, dry place
SupplierPurityQuantity Options
Thermo Scientific98%5 g, 25 g, 100 g
VulcanchemN/AResearch quantities

The compound’s stability under inert conditions ensures long shelf life when stored properly .

Future Directions and Research Gaps

While diethyl cinnamylphosphonate is well-established in olefination, opportunities exist in:

  • Asymmetric Catalysis: Developing enantioselective HWE reactions.

  • Green Chemistry: Exploring solvent-free or microwave-assisted syntheses.

  • Biological Applications: Investigating its role in phosphorylated biomolecule analogs.

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